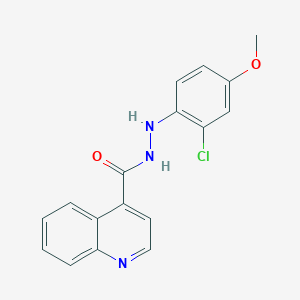

N'-(2-Chloro-4-methoxyphenyl)quinoline-4-carbohydrazide

Description

Properties

Molecular Formula |

C17H14ClN3O2 |

|---|---|

Molecular Weight |

327.8 g/mol |

IUPAC Name |

N'-(2-chloro-4-methoxyphenyl)quinoline-4-carbohydrazide |

InChI |

InChI=1S/C17H14ClN3O2/c1-23-11-6-7-16(14(18)10-11)20-21-17(22)13-8-9-19-15-5-3-2-4-12(13)15/h2-10,20H,1H3,(H,21,22) |

InChI Key |

LLYLERKLOXTKAC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)NNC(=O)C2=CC=NC3=CC=CC=C23)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-Chloro-4-methoxyphenyl)quinoline-4-carbohydrazide typically involves the reaction of 2-chloro-4-methoxyaniline with quinoline-4-carbohydrazide under specific reaction conditions. The process may include steps such as:

Nitration: The nitration of 2-chloro-4-methoxyaniline to introduce a nitro group.

Reduction: Reduction of the nitro group to form the corresponding amine.

Condensation: Condensation of the amine with quinoline-4-carbohydrazide to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

Batch Reactors: Utilizing batch reactors for controlled synthesis.

Purification: Employing techniques such as recrystallization and chromatography for purification.

Quality Control: Implementing stringent quality control measures to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Addition and Condensation Reactions

The hydrazide moiety (-CONHNH₂) participates in nucleophilic additions, particularly with carbonyl-containing reagents:

-

Reaction with triethyl orthoformate : Forms ethoxyformaldehyde hydrazone derivatives through cyclocondensation. This reaction produces a stable hydrazone linkage (C=N) with characterized spectral shifts:

-

Condensation with β-dicarbonyl compounds : Reacts with acetylacetone or ethyl acetoacetate to yield pyrazolyl derivatives. For example:

Cyclocondensation Reactions

The compound undergoes cyclization to form heterocyclic systems:

-

Formation of pyrano[3,2-c]chromenones : Achieved via Knoevenagel condensation followed by intramolecular cyclization. Key intermediates include active methylene groups and L-proline catalysts .

-

Synthesis of pyrazole derivatives : Reaction with malononitrile in DMF/pyridine produces pyrazole-4-carbonitrile derivatives, confirmed by:

Coupling Reactions with Aromatic Amines

The hydrazide group facilitates peptide-like couplings:

-

EDC-mediated amide bond formation : Reacts with substituted carboxylic acids (e.g., 4-chlorobenzoic acid) to generate N′-aroyl derivatives.

Hydrazone Formation

The compound forms hydrazones with aldehydes/ketones, critical for biological activity modulation:

-

Synthesis of (E)-N′-((2-chloro-7-methoxyquinolin-3-yl)methylene) derivatives :

Table 1: Key Chemical Reactions and Products

Mechanistic Insights

Scientific Research Applications

While "N'-(2-Chloro-4-methoxyphenyl)quinoline-4-carbohydrazide" is not explicitly mentioned in the provided search results, the documents discuss related compounds and their applications, particularly focusing on quinoline derivatives and hydrazides in medicinal chemistry.

Here's a summary based on the available information:

Scientific Research Applications

Quinoline Derivatives: Quinoline derivatives exhibit a range of biological activities, including antibacterial, antioxidant, anti-HIV, anti-fibrosis, antiviral, and anticancer properties . The anticancer activity of quinoline-based compounds is exerted through various mechanisms, such as apoptosis, inhibition of angiogenesis, receptor inhibition, and DNA intercalation .

Hydrazide Compounds: The hydrazide-hydrazone moiety (–(C=O)NHN=CH) is an important fragment for various biological activities, including antibacterial, antifungal, analgesic, anti-inflammatory, antidepressant, and anticancer activities .

Anti-Cancer Activity:

- Hydrazide compounds have been evaluated for their anticancer activity against neuroblastoma and breast adenocarcinoma cell lines .

- Specific analogues significantly reduced the cell viability of neuroblastoma cancer cells with micromolar potency and significant selectivity over normal cells .

- Further studies indicated that novel quinoline hydrazides warrant further investigation as potential anti-cancer agents, particularly for the treatment of neuroblastoma .

Antimicrobial Activity: Quinolines have been tested against a range of Gram-positive and Gram-negative bacteria, with some compounds exhibiting good bioactivity against Staphylococcus aureus strains .

Other Biological Activities: Aryl-quinoline-4-carbonyl hydrazones bearing different 2-methoxyphenoxyacetamide have displayed potent α-glucosidase inhibitory potentials . Certain 4-hydroxyquinoline derivatives possess promising anti-HIV activity with no significant cytotoxicity .

Toxicity Studies: Specific quinoline derivatives were significantly less toxic towards normal lung fibroblast cells compared to neuroblastoma cells, suggesting their potential as anti-cancer agents .

Mechanism of Action

The mechanism of action of N’-(2-Chloro-4-methoxyphenyl)quinoline-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes.

Interacting with DNA: Binding to DNA and affecting its replication and transcription.

Modulating Signaling Pathways: Influencing various cellular signaling pathways to induce desired biological effects.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The structural diversity of quinoline-4-carbohydrazide derivatives arises from variations in substituents on the phenyl ring and hydrazide moiety. Key analogs include:

*QC: Quinoline-4-carbohydrazide

Key Observations :

- Chloro vs.

- Methoxy Groups: The 4-methoxy group in the target compound may enhance solubility compared to non-polar substituents like methyl .

- Hybrid Structures : Pyridinylmethylene () or allylidene () groups introduce planar conjugated systems, favoring intercalation with DNA or enzyme active sites.

Example Procedures :

- 2-(4-Bromophenyl)quinoline-4-carbohydrazide: Synthesized via refluxing ethyl 2-(4-bromophenyl)quinoline-4-carboxylate with hydrazine hydrate in ethanol (yield: ~70%) .

- N'-(2,4-Dimethoxyphenyl)quinoline-4-carbohydrazide: Condensation of quinoline-4-carbohydrazide with 2,4-dimethoxybenzaldehyde in glacial acetic acid (yield: ~30–35%) .

- Target Compound Analogs : Similar methods apply, with chloro and methoxy substituents introduced via aldehyde precursors. Yields for such derivatives typically range from 30% to 35% .

Challenges : Lower yields (e.g., 30% in ) are attributed to steric hindrance from bulky substituents or side reactions during condensation.

Key Findings :

- Antimicrobial Potency : Bromophenyl derivatives () show superior activity against Gram-positive bacteria (MIC: 2.5 µg/mL) compared to chlorophenyl analogs (MIC: 12.5 µg/mL).

- Antitubercular Activity : Pyridinylmethylene derivatives () exhibit low IC50 values (3.12 µg/mL), likely due to enhanced target binding via H-bonding.

- Cytotoxicity : Allylidene derivatives () demonstrate moderate anticancer activity, with IC50 values around 15 µM.

Biological Activity

N'-(2-Chloro-4-methoxyphenyl)quinoline-4-carbohydrazide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from various studies and case reports.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

Synthetic Routes

The synthesis typically involves several steps:

- Formation of the Quinoline Core : This can be achieved through methods such as the Skraup synthesis.

- Introduction of the Phenyl Group : The 2-chloro-4-methoxyphenyl group is introduced via electrophilic aromatic substitution.

- Formation of the Carbohydrazide : The final step involves reacting the intermediate with hydrazine to yield the carbohydrazide moiety.

Antimicrobial Properties

Research has indicated that quinoline derivatives, including this compound, exhibit significant antimicrobial activity. For instance, studies have shown that related quinoline compounds can inhibit various bacterial strains, including those resistant to conventional antibiotics. The minimum inhibitory concentration (MIC) for some derivatives has been reported in the range of 15-30 µg/mL against Gram-positive bacteria .

Anticancer Activity

This compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that this compound induces apoptosis in cancer cell lines by activating caspases and altering cell cycle progression. Notably, it was observed that treatment with this compound resulted in increased expression of apoptotic markers such as p53 and caspase 9 .

The mechanism through which this compound exerts its biological effects is multifaceted:

- Antimicrobial Mechanism : It may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to cell death.

- Anticancer Mechanism : The compound appears to activate apoptotic pathways, potentially through the modulation of signaling pathways involved in cell survival and proliferation .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other quinoline derivatives:

| Compound Name | Biological Activity | MIC (µg/mL) | Mechanism |

|---|---|---|---|

| Chloroquine | Antimalarial | 50 | Inhibits heme polymerization |

| Quinine | Antimalarial | 20 | Interferes with parasite metabolism |

| This compound | Antimicrobial, Anticancer | 15-30 | Disrupts membranes, induces apoptosis |

Case Studies

- Antimicrobial Evaluation : A study conducted on various quinoline derivatives highlighted that this compound demonstrated superior activity against specific resistant bacterial strains compared to traditional antibiotics .

- Cancer Cell Studies : In a recent investigation into its anticancer properties, this compound was shown to significantly reduce cell viability in breast cancer cell lines through apoptosis induction mechanisms. The study utilized flow cytometry to analyze cell cycle changes post-treatment .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N'-(2-Chloro-4-methoxyphenyl)quinoline-4-carbohydrazide, and what reaction conditions are critical for success?

- Methodological Answer : The compound can be synthesized via hydrazide formation by reacting methyl quinoline-4-carboxylate derivatives with hydrazine hydrate under reflux in ethanol. For example, hydrazide intermediates are typically prepared by refluxing methyl esters with excess hydrazine hydrate (1.5 mmol) in dry ethanol for 4–6 hours, followed by recrystallization from methanol . Subsequent condensation with substituted aryl aldehydes or ketones (e.g., 2-chloro-4-methoxybenzaldehyde) in ethanol with glacial acetic acid as a catalyst yields the final carbohydrazide derivatives . Key conditions include stoichiometric control of hydrazine, reaction time optimization (4–16 hours), and use of polar aprotic solvents like DMF for coupling reactions .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer : Structural confirmation requires a combination of:

- 1H/13C NMR for verifying hydrazide and quinoline proton environments.

- FT-IR to confirm carbonyl (C=O, ~1650 cm⁻¹) and N-H (~3200 cm⁻¹) stretches .

- X-ray crystallography (e.g., SHELX programs) for resolving molecular geometry and hydrogen-bonding networks. Single-crystal data refinement using SHELXL ensures accurate bond-length and angle measurements .

- Mass spectrometry (HRMS) for molecular ion validation.

Q. What preliminary biological screening assays are recommended for this compound?

- Methodological Answer : Initial screens should include:

- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to standard drugs like ciprofloxacin .

- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 24–72 hours, with IC₅₀ calculations.

- Tubercular activity : Microplate Alamar Blue Assay (MABA) against M. tuberculosis H37Rv .

Advanced Research Questions

Q. How can researchers optimize synthetic yield and purity of This compound derivatives?

- Methodological Answer :

- Reaction parameter screening : Use Design of Experiments (DoE) to vary temperature (60–100°C), solvent polarity (ethanol vs. DMF), and catalyst loading (e.g., Na₂CO₃, 0.5–1.5 mmol) .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or semi-preparative HPLC (C18 column, methanol-water mobile phase) for isolating isomers.

- AI-driven optimization : Integrate machine learning models (e.g., COMSOL Multiphysics) to predict optimal reaction pathways and reduce trial-and-error experimentation .

Q. How should discrepancies in biological activity data across studies be analyzed?

- Methodological Answer :

- Statistical meta-analysis : Pool data from multiple studies using random-effects models to account for variability in assay conditions (e.g., cell line passage number, incubation time).

- Structure-activity relationship (SAR) validation : Compare substituent effects (e.g., electron-withdrawing Cl vs. electron-donating OCH₃) using molecular docking (e.g., AutoDock Vina) to correlate bioactivity with binding affinities .

- Control standardization : Replicate assays with shared reference compounds (e.g., isoniazid for antitubercular tests) to normalize inter-lab variability .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

- Methodological Answer :

- Multi-technique cross-validation : Combine X-ray crystallography (SHELXL-refined), 2D NMR (HSQC, HMBC), and DFT-calculated IR spectra to confirm tautomeric forms or rotational isomers .

- Dynamic NMR studies : Perform variable-temperature 1H NMR to detect conformational exchange broadening in hydrazide moieties.

- Impurity profiling : Use LC-MS/MS to identify byproducts (e.g., unreacted intermediates) affecting spectral clarity .

Q. How can computational methods enhance the design of derivatives with improved pharmacokinetics?

- Methodological Answer :

- ADMET prediction : Use tools like SwissADME to optimize logP (target ≤5), aqueous solubility, and CYP450 inhibition profiles.

- Molecular dynamics simulations : Simulate membrane permeability (e.g., Blood-Brain Barrier penetration) via GROMACS .

- QSAR modeling : Train models on existing bioactivity data to prioritize substituents (e.g., halogen vs. alkyl groups) for synthesis .

Q. What experimental and theoretical frameworks support mechanistic studies of derivatization reactions?

- Methodological Answer :

- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated hydrazine (N₂D₄) to identify rate-determining steps (e.g., nucleophilic attack vs. proton transfer) .

- DFT calculations : Map potential energy surfaces (Gaussian 09) to identify transition states in condensation reactions .

- In situ monitoring : Use ReactIR to track intermediate formation (e.g., acyl hydrazones) in real-time .

Methodological Notes

- Safety protocols : Always handle hydrazine derivatives in fume hoods with PPE (gloves, lab coat). Refer to SDS sheets for specific hazards (e.g., acute toxicity, GHS Category 2) .

- Data reproducibility : Archive raw spectral data (FID files, diffraction images) in FAIR-compliant repositories for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.